![molecular formula C7H7BrN4 B6357880 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1515630-19-9](/img/structure/B6357880.png)
2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of nitrogen atoms in the ring structure makes them highly reactive and capable of forming various derivatives with significant pharmacological properties .
Mécanisme D'action
Target of Action
The compound 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, also known as 6-BROMO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE, exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It is known to interact with its targets, possibly through binding to the active sites of these enzymes or receptors, thereby inhibiting their activity . This interaction can lead to changes in cellular signaling pathways, affecting the function of the cells.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which is involved in immune response and cell growth . Similarly, acting as a RORγt inverse agonist can influence the Th17 cell differentiation pathway, which plays a role in autoimmune diseases .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, inhibition of JAK1 and JAK2 can lead to reduced inflammation and cell proliferation . Acting as a RORγt inverse agonist can modulate immune responses by affecting Th17 cell differentiation .
Méthodes De Préparation
The synthesis of 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .
Analyse Des Réactions Chimiques
2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparaison Avec Des Composés Similaires
2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
2-Amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-6-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine: The chlorine atom can lead to different substitution reactions compared to the bromine atom.
2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methyl group, which can affect its overall properties and applications
Propriétés
IUPAC Name |
6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXVSUQCHQPVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

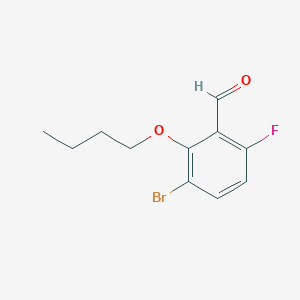
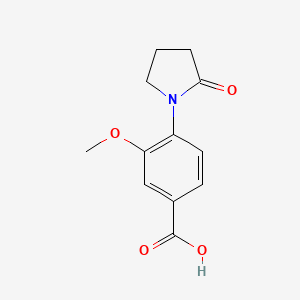
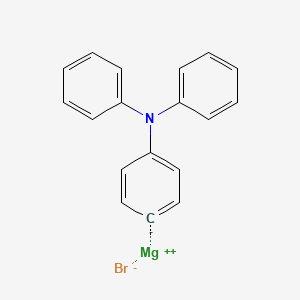
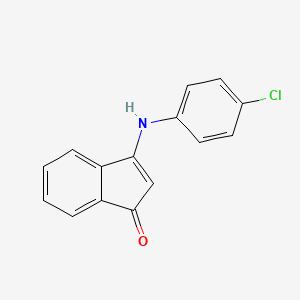
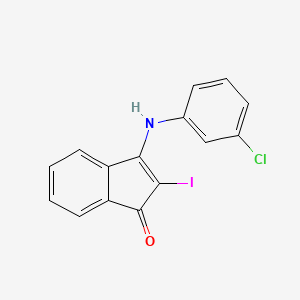
![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

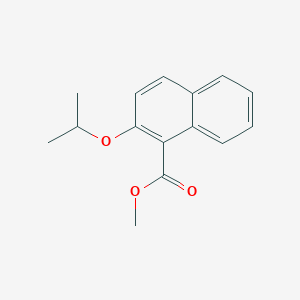
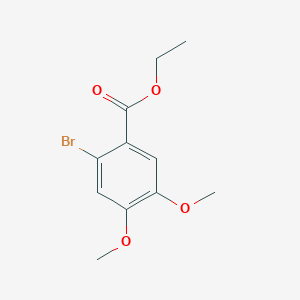
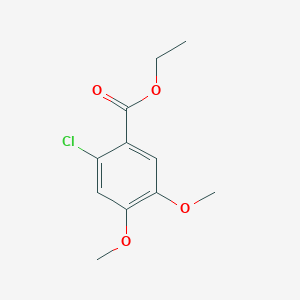
![8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B6357887.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)
